
Magnesium potassium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium potassium chloride can be synthesized through the reaction of magnesium chloride and potassium chloride. The reaction typically involves dissolving magnesium chloride and potassium chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is produced by mixing magnesium chloride and potassium chloride in specific ratios. The mixture is then subjected to high temperatures to facilitate the reaction and formation of the compound. The resulting product is purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium potassium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and potassium chloride.
Reduction: It can be reduced to form magnesium metal and potassium chloride.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are used under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas or carbon are used at elevated temperatures.
Substitution: Various anions such as sulfate or nitrate can be used in aqueous solutions.
Major Products Formed:
Oxidation: Magnesium oxide and potassium chloride.
Reduction: Magnesium metal and potassium chloride.
Substitution: Compounds like magnesium sulfate or magnesium nitrate, along with potassium chloride.
Applications De Recherche Scientifique
Magnesium potassium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand the role of magnesium and potassium ions in cellular processes.
Medicine: this compound is used in medical research to study its effects on muscle contraction, nerve signaling, and electrolyte balance.
Industry: The compound is used in the production of fertilizers, de-icing agents, and in the manufacturing of certain pharmaceuticals.
Mécanisme D'action
Magnesium potassium chloride exerts its effects through the interaction of magnesium and potassium ions with various molecular targets and pathways. Magnesium ions play a crucial role in activating numerous enzymes and biochemical reactions, while potassium ions are essential for maintaining cellular membrane potential and fluid balance. The compound’s mechanism of action involves the regulation of ion channels, enzyme activity, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Similar in terms of magnesium content but lacks potassium ions.
Potassium chloride: Contains potassium ions but lacks magnesium ions.
Magnesium sulfate: Contains magnesium ions and sulfate ions, used for different applications such as in medicine for treating magnesium deficiency.
Magnesium nitrate: Contains magnesium ions and nitrate ions, used in fertilizers and other industrial applications.
Uniqueness: this compound is unique due to its combination of both magnesium and potassium ions, making it valuable for applications that require the presence of both ions. This dual-ion composition provides distinct advantages in various scientific and industrial processes.
Propriétés
IUPAC Name |
magnesium;potassium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


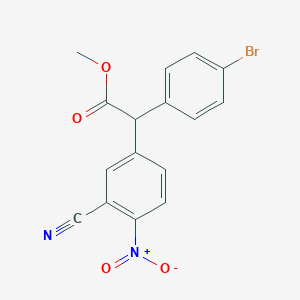
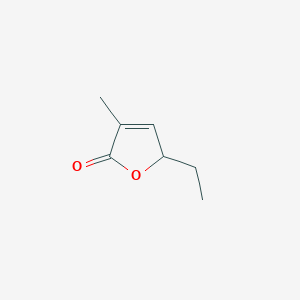
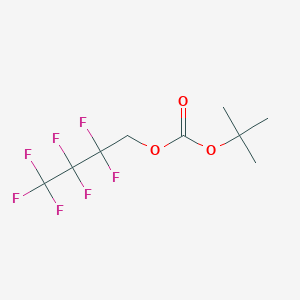
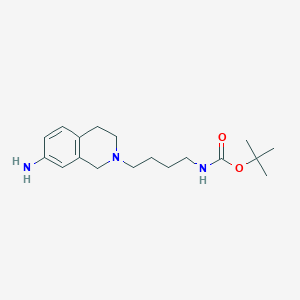
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
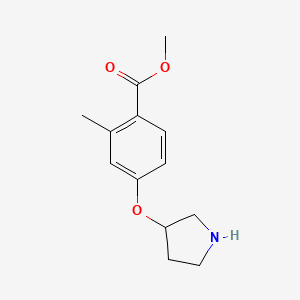

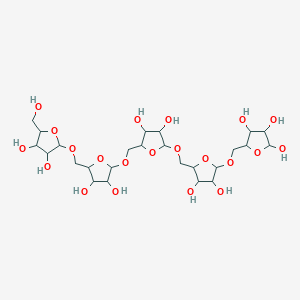


![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
